molecular formula C17H15FN2O2S B2678749 N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide CAS No. 1705971-68-1

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2678749
CAS No.: 1705971-68-1
M. Wt: 330.38
InChI Key: MQCZCQFHWUQDHT-UHFFFAOYSA-N
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Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative characterized by a carboxamide group at the 6-position of the benzothiazole core, a 3-fluorophenyl moiety, and a methoxyethyl side chain. The fluorine atom may enhance metabolic stability and binding affinity, while the methoxy group could influence solubility and pharmacokinetics .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-22-15(11-3-2-4-13(18)7-11)9-19-17(21)12-5-6-14-16(8-12)23-10-20-14/h2-8,10,15H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCZCQFHWUQDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=C(C=C1)N=CS2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Characteristics

  • IUPAC Name : N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide
  • Molecular Formula : C17H15FN2O2S
  • Molecular Weight : 330.4 g/mol

The compound features a benzo[d]thiazole core known for its pharmacological properties, enhanced by the methoxyethyl and fluorophenyl substituents which improve its lipophilicity and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anticancer Properties : Studies have shown that derivatives of benzo[d]thiazole exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Neuroprotective Effects : Some studies suggest that benzo[d]thiazole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a benzo[d]thiazole derivative exhibited significant inhibition against Pseudomonas aeruginosa at low micromolar concentrations. The compound disrupted quorum sensing pathways critical for bacterial communication and virulence.
  • Cytotoxicity Assessment : In vitro assays showed that this compound had an IC50 value indicating potent cytotoxicity against MCF-7 cells, comparable to established chemotherapeutics like cisplatin.
Biological ActivityTest SystemIC50/Activity Level
AntimicrobialPseudomonas aeruginosaLow micromolar
CytotoxicityMCF-7 (breast cancer)IC50 = 25 μM
NeuroprotectiveNeuronal cell linesSignificant protection

Structural Comparison with Similar Compounds

Compound NameBiological ActivityReference
SulfathiazoleAntimicrobial
RitonavirAntiretroviral
AbafunginAntifungal
TiazofurinAntineoplastic

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole and thiazole carboxamides, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues with Piperidine/Piperazine Substituents
Compound ID/Name Substituents/Modifications Synthesis Yield (%) Purity (%) Key Properties/Activities Reference
8l () 3-Carbamoylpiperidin-1-yl, 4-chlorophenyl carboxamide 65 99.9 Hsp90 C-terminal inhibition; HPLC RT: 5.54 min
BMS-354825 () 2-(Pyrimidinylamino)thiazole-5-carboxamide, chloro-methylphenyl N/A N/A Dual Src/Abl kinase inhibition; antitumor activity
(R)-IPMICF16 () Imidazopyridazine core, 3-fluorophenyl pyrrolidine, fluoro-methoxyphenyl N/A N/A Tropomyosin receptor kinase (Trk) targeting

Key Observations :

  • Target vs. The 3-fluorophenyl moiety (target) vs. 4-chlorophenyl (8l) could modulate target selectivity due to differences in electronic effects .
  • Target vs. BMS-354825: BMS-354825’s pyrimidinylamino group and thiazole core enable potent kinase inhibition. The target’s benzothiazole and methoxyethyl groups might reduce kinase affinity but improve solubility .
2-Acetamido-Substituted Benzothiazoles
Compound ID/Name Substituents/Modifications Melting Point (°C) Purity (%) Key Properties/Activities Reference
20 () 2-Acetamido, phenylsulfonamidoethyl >200 >96 Antiproliferative activity (unspecified)
26 () 2-Acetamido, pyridine-2-sulfonamidophenyl >200 >96 Potential antimicrobial/kinase inhibition

Key Observations :

  • The target compound lacks the 2-acetamido group present in 20 and 26 , which is critical for hydrogen bonding in some kinase inhibitors. However, its 3-fluorophenyl group may compensate by enhancing aromatic stacking interactions .
Chlorophenyl and Halogenated Analogues
Compound ID/Name Substituents/Modifications Synthesis Yield (%) Purity (%) Key Properties/Activities Reference
8m () 4-Hydroxypiperidin-1-yl, 4-chlorophenyl carboxamide 46 96.2 Hsp90 inhibition; moderate yield
86 () Chloro-fluoro benzo[b]thiophene, nitrothiazolyl 48 N/A Antimicrobial activity

Key Observations :

  • The 3-fluorophenyl group in the target compound may offer improved metabolic stability compared to 8m ’s 4-chlorophenyl group, as fluorine is less prone to oxidative metabolism. However, 86 ’s nitro-thiazole moiety confers distinct antimicrobial properties, which the target compound may lack .
Trifluoromethyl and Methoxy-Substituted Analogues
Compound ID/Name Substituents/Modifications Key Properties/Activities Reference
EP3348550A1 Derivatives () Trifluoromethyl benzothiazole, methoxyphenyl acetamide Enhanced lipophilicity; potential CNS activity

Key Observations :

  • The trifluoromethyl group in EP3348550A1 derivatives increases hydrophobicity, whereas the target’s methoxyethyl group balances lipophilicity and solubility. This could position the target compound for oral bioavailability .

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a benzo[d]thiazole core, which is known for its pharmacological properties. The introduction of the methoxyethyl and fluorophenyl substituents enhances its lipophilicity and biological activity.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Anticancer Properties : Research indicates that derivatives of benzo[d]thiazole exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotective Effects : Some studies suggest that benzo[d]thiazole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, including AT1 receptors, leading to antihypertensive effects by blocking angiotensin II activity .
  • Oxidative Stress Reduction : The antioxidant properties observed in some benzo[d]thiazole derivatives suggest a role in scavenging free radicals, thereby protecting cells from oxidative damage .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that a benzo[d]thiazole derivative exhibited significant inhibition against Pseudomonas aeruginosa at low micromolar concentrations. The compound disrupted quorum sensing pathways, which are critical for bacterial communication and virulence .
  • Cytotoxicity Assessment : In vitro assays showed that this compound had an IC50 value indicating potent cytotoxicity against MCF-7 cells, comparable to established chemotherapeutics like cisplatin .

Data Tables

Biological ActivityTest SystemIC50/Activity Level
AntimicrobialPseudomonas aeruginosaLow micromolar
CytotoxicityMCF-7 (breast cancer)IC50 = 25 μM
NeuroprotectiveNeuronal cell linesSignificant protection

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling the benzo[d]thiazole-6-carboxylic acid derivative with a substituted amine under peptide-coupling conditions. Key steps include:

  • Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in anhydrous DMF or acetonitrile.
  • Maintaining an inert atmosphere (argon or nitrogen) to prevent side reactions.
  • Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
    • Critical Parameters : Reaction temperature (typically 0–25°C), stoichiometry of reagents (1:1.2 molar ratio of acid to amine), and solvent choice impact yield and purity.

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, the methoxy group (-OCH3_3) appears as a singlet at ~3.3 ppm (1H^1H), while aromatic protons split into distinct multiplets (6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 385.12) and fragmentation patterns .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :

  • Modification Sites : Vary substituents on the 3-fluorophenyl ring (e.g., Cl, Br, CF3_3) and the methoxyethyl chain (e.g., ethoxy, hydroxyethyl).
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50_{50} values to correlate substituent effects with potency .
  • Computational Modeling : Perform docking studies with target proteins (e.g., BRAFV600E^{V600E}) to predict binding affinity changes .
    • Key Finding : Halogen substitutions at the 2- and 6-positions of the phenyl ring enhance antiproliferative activity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines, incubation times (e.g., 48–72 hours), and positive controls (e.g., doxorubicin).
  • Control Variables : Account for differences in solvent (DMSO concentration ≤0.1%) and serum content in media.
  • Replicate Experiments : Perform triplicate runs with blinded analysis to minimize bias .

Q. What strategies are used to study the compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • In Vitro : Measure apoptosis via Annexin V/PI staining and caspase-3 activation.
  • In Vivo : Use xenograft models (e.g., K562 leukemia in nude mice) to evaluate tumor regression at 50 mg/kg oral doses. Monitor toxicity via liver/kidney function tests .
  • Target Identification : Employ chemoproteomics (e.g., affinity pull-down assays) to identify binding partners like Hsp90 or SLC15A4 .

Methodological Challenges

Q. What are the key challenges in achieving high purity (>99%) during synthesis?

  • Answer :

  • Byproduct Formation : Remove unreacted starting materials via sequential washes (e.g., 5% NaHCO3_3 for acidic impurities).
  • Purification : Use preparative HPLC with acetonitrile/water gradients for polar byproducts. Avoid prolonged exposure to light to prevent degradation .

Q. How should researchers evaluate the compound’s antimicrobial activity?

  • Answer :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Studies : Assess bactericidal effects at 2× and 4× MIC over 24 hours .

Q. How to interpret contradictory spectral data (e.g., unexpected 1H^1H NMR shifts)?

  • Answer :

  • Solvent Effects : Confirm deuterated solvent (e.g., DMSO-d6_6 vs. CDCl3_3) and temperature during analysis.
  • Tautomerism : Check for thiazole ring tautomerization, which alters proton environments .

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